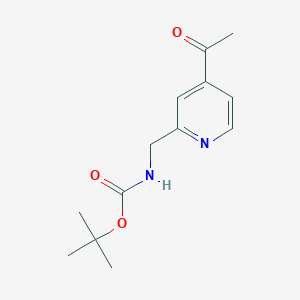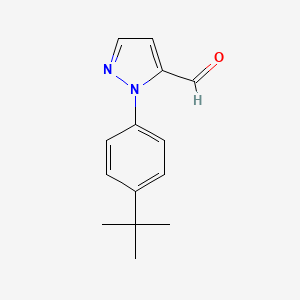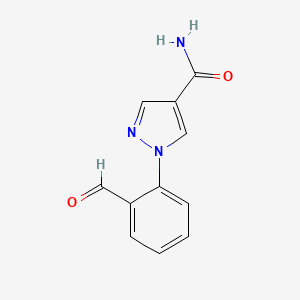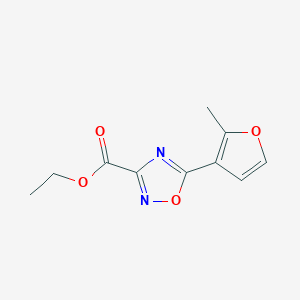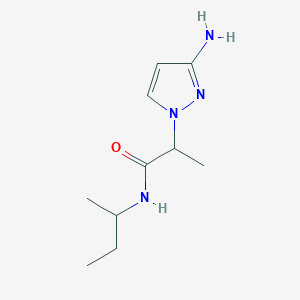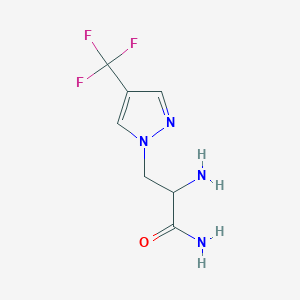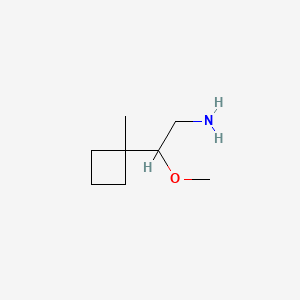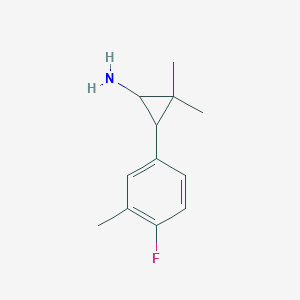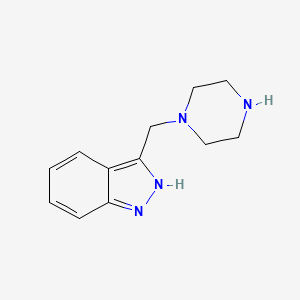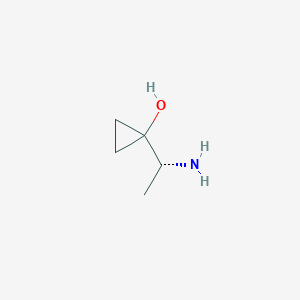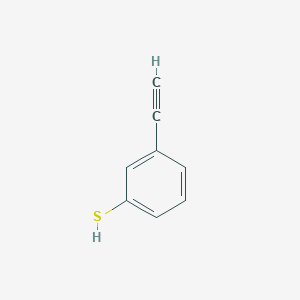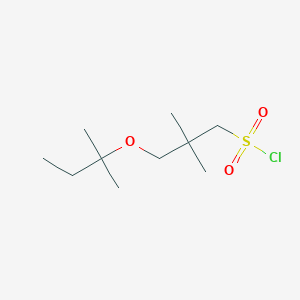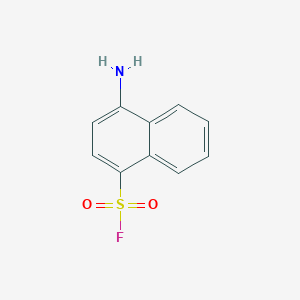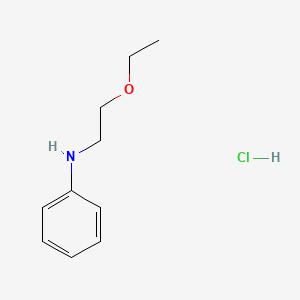
4-(Naphthalen-2-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-2-yl)butan-2-one is an organic compound that belongs to the class of naphthalenes. Naphthalenes are characterized by their structure, which consists of two fused benzene rings. This compound is notable for its aromatic properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Naphthalen-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: Formation of 4-(Naphthalen-2-yl)butanoic acid.
Reduction: Formation of 4-(Naphthalen-2-yl)butan-2-ol.
Substitution: Various substituted naphthalenes depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Naphthalen-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, fragrances, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of 4-(Naphthalen-2-yl)butan-2-one involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems. Additionally, its functional groups can form hydrogen bonds and other non-covalent interactions, influencing its biological activity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Naphthalen-1-yl)butan-2-one
- 4-(Naphthalen-2-yl)butanoic acid
- 4-(Naphthalen-2-yl)butan-2-ol
Uniqueness
4-(Naphthalen-2-yl)butan-2-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its analogs, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
68427-26-9 |
|---|---|
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
4-naphthalen-2-ylbutan-2-one |
InChI |
InChI=1S/C14H14O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-5,8-10H,6-7H2,1H3 |
Clave InChI |
ZGJUXLRCZXCYTO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


